REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:22])[C:14]([C:15]3[S:19][C:18](Cl)=[N:17][C:16]=3[Cl:21])=[C:10]2[N:9]=[C:8]([CH3:23])[CH:7]=1)[CH2:4][CH3:5])[CH3:2].C([O-])([O-])=O.[K+].[K+].[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1>O>[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:22])[C:14]([C:15]3[S:19][C:18]([N:30]4[CH2:35][CH2:34][O:33][CH2:32][CH2:31]4)=[N:17][C:16]=3[Cl:21])=[C:10]2[N:9]=[C:8]([CH3:23])[CH:7]=1)[CH2:4][CH3:5])[CH3:2] |f:1.2.3|
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Name
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7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
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Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
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C(C)C(CC)C1=CC(=NC=2N1N=C(C2C2=C(N=C(S2)Cl)Cl)C)C
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Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
Stir the yellow mixture at 100° C. for about 4 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar and N2 inlet
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Type
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TEMPERATURE
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Details
|
Cool the reaction mixture to room temperature
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Type
|
STIRRING
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Details
|
stir the heterogeneous reaction mixture overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Collected the yellow solid
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Type
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FILTRATION
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Details
|
by filtration
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Type
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WASH
|
Details
|
wash with H2O
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Type
|
CUSTOM
|
Details
|
to air dry overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give the crude title compound (391 mg)
|
Type
|
CUSTOM
|
Details
|
Recrystallize from isopropyl alcohol (3 mL)
|
Reaction Time |
4 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=CC(=NC=2N1N=C(C2C2=C(N=C(S2)N2CCOCC2)Cl)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: PERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |